5,5,5-Trifluoro-2-methylpentanoic acid

CAS No.:

Cat. No.: VC20437709

Molecular Formula: C6H9F3O2

Molecular Weight: 170.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9F3O2 |

|---|---|

| Molecular Weight | 170.13 g/mol |

| IUPAC Name | 5,5,5-trifluoro-2-methylpentanoic acid |

| Standard InChI | InChI=1S/C6H9F3O2/c1-4(5(10)11)2-3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) |

| Standard InChI Key | PPOLMOVJCMRNMT-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC(F)(F)F)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

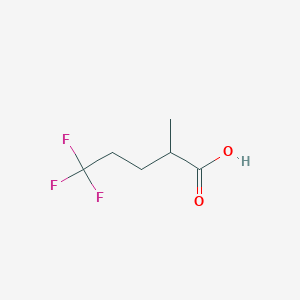

The molecular structure of 5,5,5-trifluoro-2-methylpentanoic acid comprises a five-carbon chain with a carboxylic acid group at position 1, a methyl branch at position 2, and a trifluoromethyl (-CF₃) group at position 5 (Figure 1). The IUPAC name, 5,5,5-trifluoro-2-methylpentanoic acid, reflects this substitution pattern.

Key structural features:

-

Branching: The methyl group at C2 introduces steric hindrance, influencing reactivity and conformational stability.

-

Electron-withdrawing effects: The -CF₃ group strongly withdraws electrons via inductive effects, increasing the compound’s acidity (pKa ≈ 2.3–2.5) .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉F₃O₂ |

| Molecular Weight | 170.13 g/mol |

| IUPAC Name | 5,5,5-trifluoro-2-methylpentanoic acid |

| Canonical SMILES | CC(CCC(F)(F)F)C(=O)O |

| InChI Key | PPOLMOVJCMRNMT-UHFFFAOYSA-N |

Acidity and Reactivity

The carboxylic acid group exhibits heightened acidity due to the electron-withdrawing -CF₃ group. Comparative studies show its pKa is approximately 1.5 units lower than non-fluorinated 2-methylpentanoic acid. This acidity enhances its reactivity in esterification and amidation reactions, making it a versatile intermediate in organic synthesis.

Synthesis Methods

Radical Trifluoromethylation

A common synthetic route involves radical trifluoromethylation of 2-methylpent-4-enoic acid using trifluoromethyl iodide (CF₃I) under radical initiators such as azobisisobutyronitrile (AIBN).

Procedure:

-

Substrate preparation: 2-Methylpent-4-enoic acid is dissolved in an inert solvent (e.g., dichloromethane).

-

Radical initiation: CF₃I and AIBN are added, and the mixture is heated to 70°C.

-

Quenching: The reaction is quenched with aqueous sodium thiosulfate to eliminate excess iodine.

Yield: ~65–70%.

Hydrolytic Methods

Alternative approaches involve hydrolyzing nitrile or ester precursors. For example, 5,5,5-trifluoro-2-methylpentanenitrile can be hydrolyzed under acidic conditions to yield the carboxylic acid .

Pharmaceutical and Biological Applications

Drug Design and Optimization

The -CF₃ group enhances metabolic stability and membrane permeability, making the compound valuable in prodrug development. For instance, analogs of 5,5,5-trifluoro-2-methylpentanoic acid have been investigated as inhibitors of bacterial glucose-binding proteins for biosensor applications .

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Fluorinated Carboxylic Acids

Future Directions

Research priorities include:

-

Catalytic asymmetric synthesis to access enantiopure forms for chiral drug development.

-

Toxicological profiling to establish safety guidelines for industrial use.

-

Exploration of polymer chemistry applications, leveraging the -CF₃ group’s hydrophobicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume